

Unraveling the Identity of RB-6145: A Case of Mistaken Identity?

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Compound of Interest

Compound Name: RB-6145

Cat. No.: B1678845

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Initial investigations into the compound designated **RB-6145** and its purported effects on cellular oxygen levels have yielded no direct scientific literature or clinical data. Extensive searches across prominent research databases and clinical trial registries have failed to identify any compound with this specific designation.

This suggests a potential typographical error in the compound's name. Further analysis of related pharmacological classes, specifically prokinetic agents with similar naming conventions, points towards a possible case of mistaken identity with the investigational drug Renzapride.

Renzapride is a well-documented gastrointestinal prokinetic agent with a distinct mechanism of action.^{[1][2]} It functions as a dual-acting compound, exhibiting both potent agonism at the 5-HT4 receptor and antagonism at the 5-HT3 receptor.^{[1][3][4]} This dual activity modulates serotonergic pathways in the gut, leading to increased gastrointestinal motility and an anti-emetic effect.^[1]

While the existing body of research on Renzapride is substantial, it is crucial to note that there is currently no scientific evidence to suggest a direct role for this compound in the regulation of cellular oxygen levels. Its therapeutic applications and clinical development have been primarily focused on gastrointestinal disorders, such as irritable bowel syndrome with constipation (IBS-C) and diabetic gastroparesis.^{[1][2][4]}

Given the absence of information on "**RB-6145**," this guide will proceed by providing a comprehensive overview of Renzapride, based on the available scientific and clinical data. This will include its mechanism of action, a summary of clinical findings, and detailed experimental

protocols where available, to offer valuable insights for researchers, scientists, and drug development professionals who may have encountered this nomenclature ambiguity.

Renzapride: A Detailed Profile

Renzapride is a substituted benzamide that has been the subject of numerous preclinical and clinical studies.[\[3\]](#)[\[5\]](#) Originally developed in the late 1980s, it has undergone investigation for its therapeutic potential in various gastrointestinal motility disorders.[\[1\]](#)

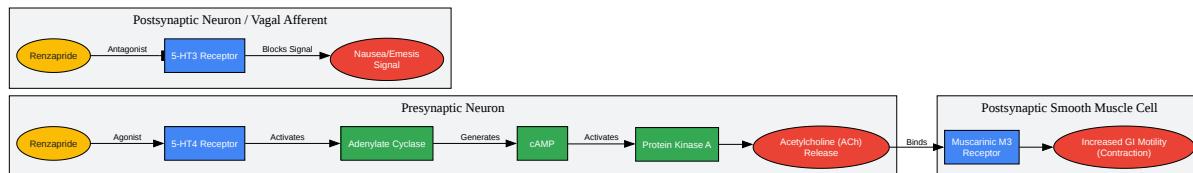
Mechanism of Action

The primary pharmacological activity of Renzapride is centered on its interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors in the gastrointestinal tract.[\[3\]](#)[\[6\]](#)

- 5-HT4 Receptor Agonism: Renzapride acts as a full agonist at 5-HT4 receptors.[\[3\]](#)[\[4\]](#) Stimulation of these receptors on enteric neurons promotes the release of acetylcholine, a key neurotransmitter that enhances gastrointestinal peristalsis and transit.[\[1\]](#)
- 5-HT3 Receptor Antagonism: The compound also functions as a 5-HT3 receptor antagonist.[\[1\]](#)[\[3\]](#) Blockade of 5-HT3 receptors in the gut and central nervous system contributes to its anti-emetic properties.[\[1\]](#)
- Other Receptor Interactions: In vitro studies have shown that Renzapride also has some affinity for 5-HT2B, 5-HT2A, and 5-HT2C receptors.[\[4\]](#)

The interplay of these receptor interactions results in a prokinetic effect, accelerating gastric emptying and intestinal transit.[\[5\]](#)

Signaling Pathway of Renzapride



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Renzapride's dual mechanism of action on serotonergic pathways.

Quantitative Data Summary

The following tables summarize the available quantitative data from preclinical and clinical studies of Renzapride.

Table 1: Receptor Binding Affinity of Renzapride

Receptor	Species/Tissue	Ki (nM)	Reference
5-HT3	Human (cloned receptor)	17	[3]
5-HT4	Guinea-pig	477	[3]

Table 2: Effect of Renzapride on Gastric Emptying in Healthy Subjects

Dose	Decrease in Gastric Content Volume (%)	Time Point	Reference
2 mg	21	80 min post-meal	[5]
5 mg	37	80 min post-meal	[5]

Table 3: Effect of Renzapride on Oro-caecal Transit Time

Dose	Reduction in Transit Time (%)	Reference
5 mg	62	[5]

Table 4: Clinical Efficacy of Renzapride in IBS-C (Phase III)

Treatment Group	Mean Months with Relief of Overall Symptoms	p-value vs. Placebo	Reference
Renzapride 2 mg (twice daily)	0.6	0.004	[4]
Renzapride 4 mg (once daily)	0.55	0.027	[4]
Placebo	0.44	-	[4]

Experimental Protocols

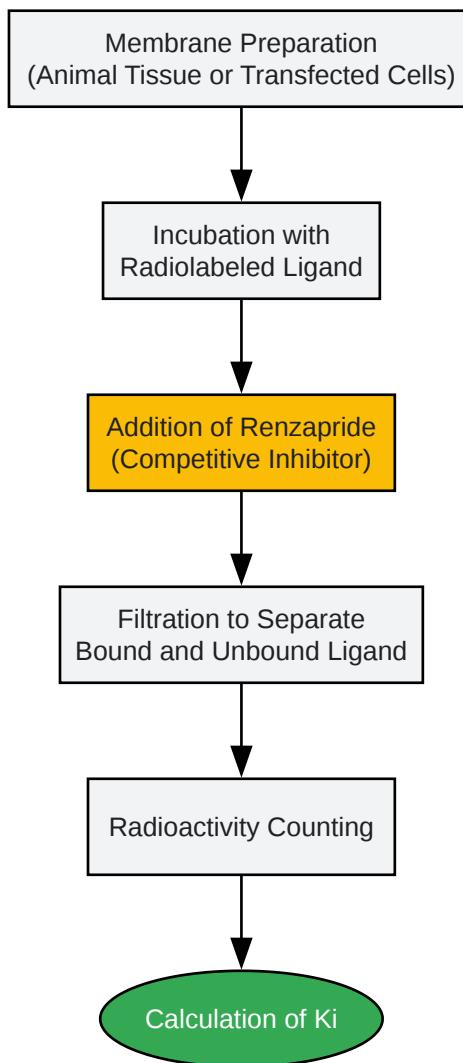
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

In Vitro Radioligand Binding Studies

Objective: To determine the binding affinity of Renzapride for various serotonin receptors.

Methodology:[3][7]

- Membrane Preparation: Membranes were prepared from animal tissues or cell lines transfected with cloned human receptors. Standard procedures in modified Tris-HCl buffer (pH 7.4) were used.
- Incubation: Membranes were incubated with a specific radiolabeled ligand with high affinity for the target receptor.
- Competitive Inhibition: Renzapride was added at various concentrations to competitively inhibit the binding of the radioligand.
- Measurement: Levels of bound radioligand were measured by filtration, followed by counting of the bound radioactivity.
- Data Analysis: The inhibition constant (K_i) was calculated for instances where greater than 50% inhibition of radioligand binding occurred.



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Workflow for in vitro radioligand binding assays.

Assessment of Gastric Emptying

Objective: To evaluate the effect of Renzapride on the rate of gastric emptying in human subjects.

Methodology:[5]

- Subjects: Healthy volunteers were recruited for the study.
- Test Meal: Subjects consumed a standardized test meal.

- Drug Administration: Renzapride (at varying doses) or placebo was administered.
- Aspiration: At a specified time point (e.g., 80 minutes) after the meal, the volume of gastric contents was aspirated.
- Measurement: The volume of the aspirated gastric contents was measured and compared between the Renzapride and placebo groups.

Oro-caecal Transit Time Measurement

Objective: To determine the effect of Renzapride on the transit time of a substance from the mouth to the cecum.

Methodology:[5]

- Subjects: Healthy volunteers were enrolled.
- Substrate Administration: Subjects ingested lactulose, a non-absorbable sugar.
- Breath Hydrogen Measurement: Breath hydrogen levels were measured at regular intervals. The time at which a significant rise in breath hydrogen is detected (due to bacterial fermentation of lactulose in the cecum) is considered the oro-cecal transit time.
- Drug Administration: The procedure was performed with and without the administration of Renzapride to assess its effect on transit time.

In conclusion, while the initial query regarding "**RB-6145**" and its effects on cellular oxygen levels could not be directly addressed due to a lack of available data, a comprehensive analysis of the likely intended compound, Renzapride, has been provided. The information presented here on its mechanism of action, quantitative effects on gastrointestinal motility, and associated experimental protocols offers a valuable resource for researchers in the field of gastroenterology and drug development. Future research could explore if, through its modulation of gastrointestinal function and potential systemic effects, Renzapride has any indirect influence on cellular metabolic processes, though no current evidence supports this.

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